![molecular formula C9H12N2O3 B14163305 2-[(Dimethylamino)methyl]-6-nitrophenol CAS No. 69245-76-7](/img/structure/B14163305.png)
2-[(Dimethylamino)methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]-6-nitrophenol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a nitrophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-methylphenol (o-cresol) to form 2-methyl-6-nitrophenol, which is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of 2-[(Dimethylamino)methyl]-6-nitrophenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The phenolic hydroxyl group can be oxidized to a quinone structure.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the reagent used.
Scientific Research Applications
2-[(Dimethylamino)methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrophenol moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Contains a dimethylamino group attached to an ethanol structure.
2-(Dimethylamino)methylphenol: Similar structure but without the nitro group.
2-(Dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline: Contains additional chlorine atoms and a quinoline structure.
Uniqueness
2-[(Dimethylamino)methyl]-6-nitrophenol is unique due to the presence of both a nitro group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
69245-76-7 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-nitrophenol |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-4-3-5-8(9(7)12)11(13)14/h3-5,12H,6H2,1-2H3 |
InChI Key |
SMDHMIAGXJYMKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


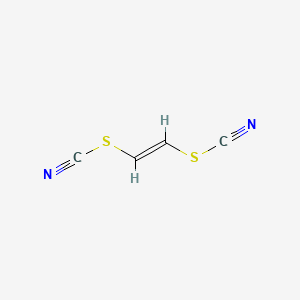
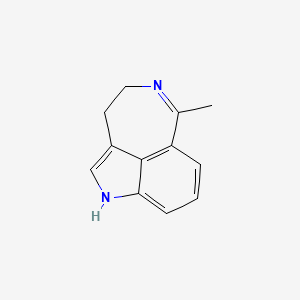
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)

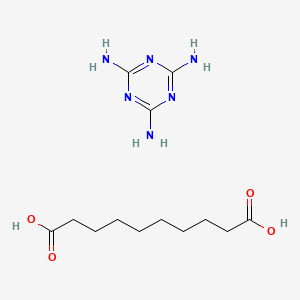

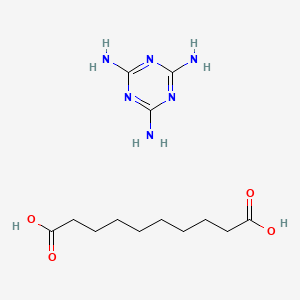
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
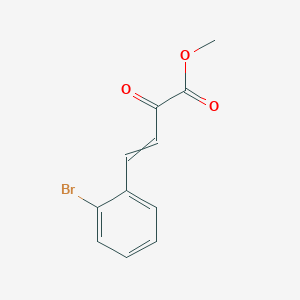
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)


![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
